Allyl methyl ether

Polymer chemistry Copolymerization Reactivity ratio

Allyl methyl ether (CAS 627-40-7) is a C₄ unsaturated aliphatic ether (3-methoxy-1-propene) characterized by a terminal allyl group conjugated to a methoxy moiety. Its physical properties include a boiling point of 42–44 °C at 760 mmHg, a density of approximately 0.76–0.77 g/cm³ at 20–25 °C, and a flash point of -23 °C, reflecting its classification as a highly flammable liquid.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 627-40-7
Cat. No. B1265639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl methyl ether
CAS627-40-7
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCOCC=C
InChIInChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3
InChIKeyFASUFOTUSHAIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Methyl Ether (CAS 627-40-7): Comparative Procurement Guide for Small-Volume Industrial and Research Applications


Allyl methyl ether (CAS 627-40-7) is a C₄ unsaturated aliphatic ether (3-methoxy-1-propene) characterized by a terminal allyl group conjugated to a methoxy moiety [1]. Its physical properties include a boiling point of 42–44 °C at 760 mmHg, a density of approximately 0.76–0.77 g/cm³ at 20–25 °C, and a flash point of -23 °C, reflecting its classification as a highly flammable liquid [2]. As a small-molecule unsaturated ether, it serves as a reactive intermediate, monomer, or derivatization agent rather than a finished product solvent . Its procurement value lies not in its universal applicability but in specific reaction contexts where its distinct steric and electronic profile offers quantifiable advantages over higher-molecular-weight allyl ethers or alternative allylating agents.

Why Allyl Methyl Ether (CAS 627-40-7) Cannot Be Substituted by Diallyl Ether or Allyl Ethyl Ether Without Affecting Reactivity Profiles


The interchange of allyl methyl ether with diallyl ether or higher alkyl allyl ethers in synthesis or process chemistry is not trivial due to divergent steric bulk at the saturated ether substituent. This directly impacts regioselectivity in catalytic transformations, monomer reactivity ratios in copolymerization, and the vapor-phase behavior relevant to thermal rearrangements. Furthermore, the susceptibility of allyl methyl ether to hazardous peroxide formation during storage introduces a safety selection criterion that may favor its use over alternative allylating agents only when stringent inhibitor protocols or just-in-time usage models are enforced. The following quantitative evidence demonstrates specific scenarios where allyl methyl ether provides verifiably differentiated performance or risk profiles compared to its closest analogs.

Quantitative Differentiation Evidence for Allyl Methyl Ether (CAS 627-40-7) vs. Closest Analogs


Copolymerization Reactivity Ratios: Allyl Methyl Ether Exhibits r₁ < 1 with Vinyl Acetate, Enabling Controlled Incorporation

In radical copolymerization with vinyl acetate, allyl methyl ether exhibits a reactivity ratio r₁ of less than 1, while the vinyl acetate monomer exhibits r₂ greater than 1 . This quantitative relationship indicates that allyl methyl ether is less reactive toward its own propagating radical than toward vinyl acetate, enabling its use as a controlled comonomer for property modification without inducing homopolymerization. In contrast, allyl ethyl ether and diallyl ether exhibit different reactivity ratios due to increased alkyl chain steric hindrance at the ether oxygen, altering their copolymerization kinetics and final polymer microstructure.

Polymer chemistry Copolymerization Reactivity ratio

Peroxide Formation Hazard Classification: Allyl Methyl Ether Poses Class-Specific Storage Risk Not Present with Allyl Alcohol

Allyl methyl ether belongs to the class of ethers containing allylic hydrogens, which are documented peroxide-forming compounds requiring testing within three months of opening and storage under inert atmosphere to mitigate explosion hazards [1][2]. This hazard profile is distinct from that of allyl alcohol, which, while possessing allylic hydrogens, does not contain the ether oxygen that participates in α-hydroperoxide formation. For procurement, this means allyl methyl ether mandates a more rigorous safety management protocol compared to allyl alcohol as an allylating agent.

Chemical safety Peroxide-forming compounds Storage stability

Boiling Point Comparison: Allyl Methyl Ether (42–44 °C) Offers Significantly Lower Boiling Range Than Allyl Ethyl Ether (66 °C) for Volatility-Driven Applications

The boiling point of allyl methyl ether is reported in the range of 42–44 °C at 760 mmHg [1]. This represents a boiling point approximately 22–24 °C lower than that of allyl ethyl ether, which boils at approximately 66 °C. This difference in volatility arises from the reduced alkyl chain length and lower molecular weight of allyl methyl ether (72.11 g/mol) compared to allyl ethyl ether (86.13 g/mol).

Physical property Volatility Solvent selection

Catalytic Asymmetric Allylation Performance: Allyl Methyl Ether Functions as a Viable π-Allyl Donor Under Chiral Catalysis

In catalytic asymmetric allylation reactions employing a chiral catalyst system, allyl methyl ether serves as an effective π-allyl donor, yielding allylated products in high enantioselectivity [1]. Reaction conditions involve reflux temperature in dichloromethane with a substrate concentration of 100 mM. This performance contrasts with less reactive allyl electrophiles such as allyl esters or carbonates, which often require transition metal catalysts to facilitate allylation [2], and with allyl alcohol, which introduces competitive hydrogen-bonding effects on stereoselectivity [3].

Asymmetric catalysis Allylation π-Allyl donor

Optimal Procurement-Driven Application Scenarios for Allyl Methyl Ether (CAS 627-40-7)


Synthesis of Controlled-Composition Vinyl Acetate Copolymers

Based on its reactivity ratio r₁ < 1 with vinyl acetate , allyl methyl ether is optimally procured for the radical copolymerization of vinyl acetate-based materials where controlled incorporation of the allyl monomer is required to tune polymer properties such as flexibility, adhesion, or crosslinking density without inducing homopolymerization of the allyl ether itself.

Metal-Free Catalytic Asymmetric Allylation in Pharmaceutical Synthesis

Given its demonstrated performance as a π-allyl donor in chiral catalytic systems [1], allyl methyl ether is a strategic procurement choice for the enantioselective synthesis of chiral pharmaceutical intermediates. This application leverages the compound's ability to deliver the allyl group with high stereocontrol while avoiding transition metal catalysts, thereby minimizing heavy metal impurities in the final API.

Just-in-Time Procurement for High-Volatility Alkylation or Etherification

The low boiling point of 42–44 °C [2] makes allyl methyl ether uniquely suited for processes where the ether must be removed under mild conditions or where its high vapor pressure facilitates vapor-phase reactions. Procurement in small, single-use quantities aligned with its 3-month post-opening peroxide safety window [3] is recommended for these volatility-driven applications.

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